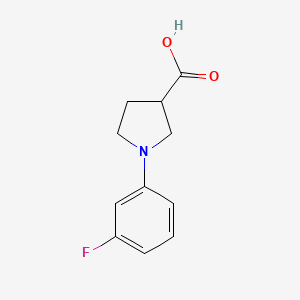

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Overview

Description

The compound “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a type of pyrrolidine derivative . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis method for fluorine-containing 1-aryl-5-oxopyrrolidine-3-carbohydrazides has been reported, which can be used as starting compounds in the synthesis of various hydrazones and azoles .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with nitrogen. The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The π (C1–C6)→π* (C4–C5), π (C2–C3)→π* (C1–C6), and π (C4–C5)→π* (C2–C3) conjugative interactions in the phenyl ring lead to significant stabilization energies within the system .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 209.22 . More specific physical and chemical properties could not be found in the available resources.Scientific Research Applications

1. Role in RORγt Inverse Agonism

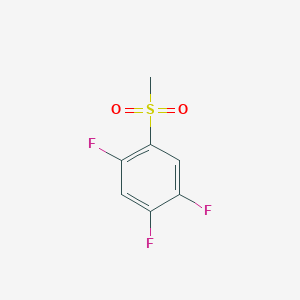

A phenyl sulfone series, including 1-(3-Fluorophenyl)pyrrolidine derivatives, has been discovered as selective RORγt inverse agonists. These compounds have demonstrated potential in modulating immune responses, particularly in the inhibition of IL-17 production, showcasing their relevance in immunological and inflammatory disorders (Duan et al., 2019).

2. Chemical Sensing Applications

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives have been used in the development of chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate, developed through click chemistry, acts as a selective chemosensor for Al(3+), based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

3. Synthesis of Structurally Complex Compounds

Research has been conducted on the synthesis of complex compounds such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting the utility of 1-(3-Fluorophenyl)pyrrolidine derivatives in organic synthesis and pharmaceutical chemistry (Zhou et al., 2021).

4. Influenza Neuraminidase Inhibition

This compound derivatives have been identified as potent inhibitors of influenza neuraminidase. These compounds demonstrate significant potential in the development of antiviral drugs (Wang et al., 2001).

5. Antibacterial Activity

Derivatives of 1-(3-Fluorophenyl)pyrrolidine have shown promise in the field of antibacterial agents. The specific structure-activity relationships of these compounds have been explored to enhance their antibacterial potency (Narita et al., 1986).

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the pyrrolidine ring allows a greater chance of generating structural diversity .

Safety and Hazards

While specific safety and hazard information for “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” was not found, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Future Directions

Pyrrolidine derivatives continue to be a focus of research due to their wide range of biological activities. Future directions may include the design of new pyrrolidine compounds with different biological profiles . The synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been reported, and their antimicrobial activities have been evaluated .

Biochemical Analysis

Biochemical Properties

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The fluorophenyl group enhances its binding affinity to certain enzymes, making it a valuable tool in studying enzyme inhibition and activation. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, influencing their activity and thus affecting inflammatory pathways . Additionally, it binds to proteins involved in signal transduction, modulating their function and impacting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to inflammation and apoptosis . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate anti-inflammatory genes while downregulating pro-inflammatory ones, thereby exerting a protective effect on cells under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a decrease in the production of inflammatory mediators. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their activity. These molecular interactions are crucial for its role in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing inflammation and protecting against cellular damage . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of key metabolites in the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its function . It can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes, as it allows the compound to interact with key biomolecules within these compartments.

properties

IUPAC Name |

1-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBREGGOOWJRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)

![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)

![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)

amine](/img/structure/B1393447.png)